Reliability Assessment & Statistical Comparison

S m O | e C U | e Specifications & Pricing

dolutegravir versus efavirenz efficacy safety
meta-analysis

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Dolutegravir

CAS No.: 1051375-16-6

Cat. No.: S548938

Efficacy and Safety Comparison

The table below summarizes key efficacy and safety outcomes from meta-analyses of clinical trials,

providing a quantitative comparison between DTG and EFV.

DTG-based EFV-based Comparative Effect  Certainty of
Outcome Measure . ) )
Regimens Regimens (95% Interval) Evidence
Viral Suppression at 96 Superior Baseline OR: 1.94 (1.48 - High
weeks [1] 2.56)
Development of Drug Strongly Baseline OR: 0.13 (0.04 - High
Resistance [1] Protective 0.48)
Treatment Discontinuation  Lower Higher OR: 0.58 (0.48 - High
(Any Reason) [1] 0.70)
Adverse Birth Outcomes 33.2% 35.0% Not Significant Moderate
(Pregnancy) [1]
Neuropsychiatric AEs [1] Fewer More Supported by Moderate
evidence
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Key Experimental Data and Findings

Efficacy Outcomes

¢ Viral Suppression: A 2020 network meta-analysis (NMA) informed by 68 trials found that DTG
significantly improved the odds of viral suppression across all time points compared to EFV, with an
odds ratio (OR) of 1.94 at 96 weeks. This analysis formed a key part of the evidence base for the
World Health Organization's (WHO) treatment guideline updates [1].

¢ Drug Resistance: The same NMA demonstrated that DTG is highly protective against the
development of drug resistance, showing a 97% reduction in odds (OR 0.13) compared to EFV-
based regimens [1].

¢ Real-World Effectiveness: A 2025 meta-analysis of programmatic evidence from low- and middle-
income countries confirmed high viral suppression rates with first-line DTG, with on-treatment pooled
estimates of 96% at 12 months and 98% at 24 months [2].

Safety and Tolerability Outcomes

¢ Treatment Discontinuation: DTG-based regimens led to significantly fewer treatment
discontinuations from any cause compared to EFV, with an OR of 0.58 [1].

¢ Pregnancy and Birth Outcomes: Initial safety signals regarding neural tube defects (NTDs) with
periconception DTG exposure have been re-evaluated. The 2020 WHO evidence update reported
adverse birth outcomes in 33.2% of DTG-managed pregnancies versus 35.0% of EFV-managed
pregnancies, with no statistically significant difference [1]. Subsequent pharmacovigilance studies
have not established a definitive link, and the observed risk has decreased with more data [3].

¢ Neuropsychiatric Adverse Events: While DTG is generally well-tolerated, post-marketing safety
analyses note associations with neuropsychiatric adverse events (e.g., depression, insomnia). One
pharmacovigilance study calculated a Reporting Odds Ratio (ROR) of 1.3 for depression and 1.8
for suicide compared to other antiretrovirals [3].

Methodologies for Key Meta-Analyses

The robust conclusions drawn from these comparisons rely on sophisticated statistical methodologies.

Network Meta-Analysis (NMA) Workflow
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The primary comparative data often comes from NMAs, which synthesize evidence from both direct (head-
to-head) and indirect comparisons of multiple treatments. The following diagram illustrates a standard NMA

workflow for comparing HIV treatments.
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Click to download full resolution via product page

Key Methodological Details [1] [4]:

e Systematic Review: Comprehensive searches of databases (e.g., Embase, MEDLINE, CENTRAL)
and conference abstracts to identify relevant randomized controlled trials (RCTS).

o Treatment Network: Includes all guideline-recommended core agents (INSTIs, Pls, NNRTIs)
combined with two NRTIs. The network's connectivity allows for indirect comparisons.

o Statistical Model: Employs Bayesian hierarchical models to calculate odds ratios (ORs) with 95%
credible intervals (Crl) for dichotomous outcomes (e.g., viral suppression). Models are typically
adjusted for the NRTI backbone.
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¢ Certainty Assessment: The Grading of Recommendations, Assessment, Development, and
Evaluations (GRADE) framework is applied to rate the confidence in the evidence (e.g., High,
Moderate).

Pharmacovigilance Study Methodology

For post-marketing safety data, studies often use disproportionality analysis on large databases like the FDA

Adverse Event Reporting System (FAERS) [3]:

o Data Extraction: Reports where DTG is the "primary suspected” drug are selected.

¢ Signal Detection: Multiple statistical methods (e.g., Reporting Odds Ratio (ROR), Proportional
Reporting Ratio (PRR)) are used to identify if an adverse event is reported disproportionately more
often with DTG than with other drugs in the database.

¢ Clinical Prioritization: Identified signals are scored based on report count, strength of association,
and seriousness to prioritize clinical relevance.

Key Insights for Professionals

o Established Superior Efficacy: The consensus from multiple NMAs is that DTG's efficacy profile is
superior to that of EFV, particularly regarding viral suppression and a high genetic barrier to
resistance [1] [4].

e Evolving Safety Profile: While DTG's safety is generally favorable, ongoing pharmacovigilance is
crucial. Emerging topics of interest include weight gain and neuropsychiatric events, though these
are often confounded by multiple factors, including the NRTI backbone and the natural history of HIV
[3].

¢ Role of Real-World Evidence (RWE): RWE from programmatic settings is increasingly important to
confirm that the high efficacy and safety observed in controlled trials translate to diverse, real-world
populations [5] [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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